molecular formula C16H13F3O B1295115 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- CAS No. 59756-57-9

2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]-

Cat. No. B1295115
CAS RN: 59756-57-9
M. Wt: 278.27 g/mol
InChI Key: MHBVFQPMQKODRK-UHFFFAOYSA-N
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Description

The compound 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- is a specialized aromatic ketone with potential applications in various fields, including organic synthesis and material science. While the provided papers do not directly discuss this compound, they offer insights into related compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds, such as 1-[3-(Trifluoromethyl)phenyl]-2-propanone, has been achieved through different methods. One approach involves a Grignard reaction followed by oxidation using a mixture of Na2Cr2O7 and concentrated sulfuric acid, yielding an 82.5% overall yield under specific conditions . Another novel method starts with m-trifluoromethylaniline, proceeding through diazotization and an improved Meerwein arylation reaction, reaching a total yield of up to 90% . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]-.

Molecular Structure Analysis

Quantum computational methods have been employed to study the molecular structure of related compounds, such as 1-phenyl-1-propanol . These studies include optimization of geometric parameters, bond lengths, angles, and atomic charges. The HOMO-LUMO energy gap and natural bond orbital (NBO) analysis provide insights into the electronic structure and charge transfer within the molecule. Such computational analyses are crucial for understanding the molecular structure of 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]-.

Chemical Reactions Analysis

The related compound 1-phenyl-2-propanone oxime undergoes further metabolism in rat liver homogenates to produce metabolites such as 2-nitro-1-phenylpropane and benzyl alcohol . This indicates that similar compounds can participate in various chemical reactions, including metabolic transformations. Understanding these reactions is essential for predicting the behavior of 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- in biological systems or synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been extensively studied. For instance, 2-phenyl-2-propanol, as a fragrance ingredient, has been characterized in terms of physical properties, acute toxicity, skin irritation, and sensitization . Similarly, the conformational preferences of 1-p-tolyl-2-phenyl-1-propanone have been analyzed using NMR spectroscopy . These studies provide a foundation for understanding the physical and chemical behavior of 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]-, which may exhibit similar properties due to its structural similarities.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- has been synthesized through various methods. For example, using a Grignard reaction and oxidation with a mixture of Na2Cr2O7 and concentrated sulfuric acid, achieving an overall yield of 82.5% (Qiao Lin-lin, 2009). Another method involves diazotization reaction and improved Meerwein arylation reaction under mild conditions, reaching a total yield of 90% (Li Li, 2007).

  • Chemical Behavior and Reactions : The compound has been involved in studies like the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol (SuamiTetsuo et al., 1956), and oxidation reactions with potassium tetraoxoferrate(VI), producing ketones in almost quantitative yields (B. Norcross et al., 1997).

Applications in Organic Chemistry and Biology

  • Role in Organic Synthesis : It has been used as a chiral intermediate in the synthesis of antidepressant drugs, with yeast reductase YOL151W exhibiting high activity towards it, converting it to (S)-alcohol with an enantiomeric excess value of 100% (Y. Choi et al., 2010).

  • Biological and Medicinal Chemistry : The compound is involved in the synthesis of phenolic compounds with anti-inflammatory activities, as seen in studies with compounds isolated from the leaves of Eucommia ulmoides Oliv (Xiaolei Ren et al., 2021).

Analytical and Forensic Studies

  • Forensic Analysis : In forensic toxicology, it has been studied for understanding the degradation of 1-phenyl-2-propanone during long-term storage, which is useful for methamphetamine impurity profiling (K. Tsujikawa et al., 2021).

Safety and Hazards

“2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]-” is a flammable liquid and vapor . It causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to exhibit neuroprotective potency against low potassium-induced apoptosis in cerebellar granule neurons by different pathways . This interaction suggests that 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- can modulate enzyme activity and protein interactions, thereby affecting cellular processes.

Cellular Effects

The effects of 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- on various cell types and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, its neuroprotective properties indicate that it can alter signaling pathways related to cell survival and apoptosis . Additionally, it may affect gene expression by modulating transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to protect neurons from apoptosis suggests that it may interact with key proteins involved in cell death pathways, thereby preventing cell death and promoting cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects on cells . Its degradation products and their impact on cellular processes are also important considerations.

Dosage Effects in Animal Models

The effects of 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as neuroprotection, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds and the compound’s safety profile is essential for its potential therapeutic applications .

Metabolic Pathways

2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in neuroprotection suggests that it may affect metabolic pathways related to energy production and cellular stress responses .

Transport and Distribution

Within cells and tissues, 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its localization and accumulation in target cells. Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]- is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

properties

IUPAC Name

1-phenyl-3-[3-(trifluoromethyl)phenyl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O/c17-16(18,19)14-8-4-7-13(9-14)11-15(20)10-12-5-2-1-3-6-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBVFQPMQKODRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8069359
Record name 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]-
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Molecular Weight

278.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59756-57-9
Record name 1-Phenyl-3-[3-(trifluoromethyl)phenyl]-2-propanone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanone, 1-phenyl-3-(3-(trifluoromethyl)phenyl)-
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Record name 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]-
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Record name 2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-3-[3-(trifluoromethyl)phenyl]acetone
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Synthesis routes and methods

Procedure details

Examples 1 and 2 illustrate the production of phenyl alpha, beta-epoxy-beta-(3-trifluoromethylphenyl)ethyl ketone. Examples 3, 4 and 5 illustrate the use of phenyl alpha,beta-epoxy-beta-(3-trifluoromethylphenyl)ethyl ketone to produce 1-phenyl-3-(3-trifluoromethylphenyl)-2-propanone.
Name
beta-epoxy-beta-(3-trifluoromethylphenyl)ethyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
phenyl alpha,beta-epoxy-beta-(3-trifluoromethylphenyl)ethyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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